molecular formula C12H13BrN2OS B14908959 2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole

2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole

Cat. No.: B14908959
M. Wt: 313.22 g/mol
InChI Key: RLGAIYNDDCYTFE-UHFFFAOYSA-N
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Description

2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole is an organic compound that features a bromophenoxy group, an ethylthio linkage, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole typically involves the reaction of 2-(4-bromophenoxy)ethanol with a thiol derivative, followed by cyclization with an imidazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can enhance binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)ethanol: A precursor in the synthesis of the target compound.

    4-(2-(4-Bromophenoxy)ethyl)morpholine: A structurally related compound with a morpholine ring instead of an imidazole ring.

    2-(4-Bromophenoxy)ethyl thiocyanate: Another related compound with a thiocyanate group.

Uniqueness

2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole is unique due to the presence of both the bromophenoxy group and the imidazole ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H13BrN2OS

Molecular Weight

313.22 g/mol

IUPAC Name

2-[2-(4-bromophenoxy)ethylsulfanyl]-1-methylimidazole

InChI

InChI=1S/C12H13BrN2OS/c1-15-7-6-14-12(15)17-9-8-16-11-4-2-10(13)3-5-11/h2-7H,8-9H2,1H3

InChI Key

RLGAIYNDDCYTFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCOC2=CC=C(C=C2)Br

Origin of Product

United States

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